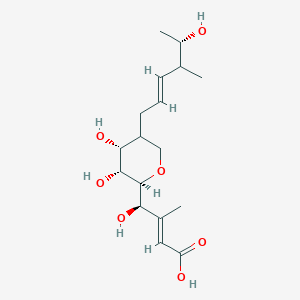
4-Hydroxymonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxymonic acid is a chemical compound that belongs to the family of monic acids. It is a natural product that is found in certain fungi and bacteria. 4-Hydroxymonic acid has been studied for its various biological activities, including its potential as an anti-cancer agent.
Applications De Recherche Scientifique
The potential of 4-Hydroxymonic acid as an anti-cancer agent has been extensively studied. It has been found to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. Additionally, 4-Hydroxymonic acid has been studied for its anti-inflammatory and anti-bacterial properties. It has also been found to have neuroprotective effects.
Mécanisme D'action
The mechanism of action of 4-Hydroxymonic acid is not fully understood. However, it is believed to inhibit the activity of the enzyme farnesyl transferase, which is involved in the production of certain proteins that are important for cancer cell growth and survival. By inhibiting this enzyme, 4-Hydroxymonic acid can prevent the growth and proliferation of cancer cells.
Effets Biochimiques Et Physiologiques
4-Hydroxymonic acid has been found to have various biochemical and physiological effects. It has been shown to decrease the production of inflammatory cytokines, such as TNF-alpha and IL-6. Additionally, it has been found to increase the production of certain neurotransmitters, such as dopamine and serotonin. 4-Hydroxymonic acid has also been found to decrease the production of reactive oxygen species (ROS), which can cause oxidative damage to cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-Hydroxymonic acid in lab experiments is its low toxicity. It has been found to have minimal side effects in animal studies. Additionally, the fermentation method of synthesis is relatively simple and cost-effective. However, one limitation of using 4-Hydroxymonic acid in lab experiments is its low solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for the study of 4-Hydroxymonic acid. One direction is to further investigate its potential as an anti-cancer agent. Additionally, more research is needed to fully understand its mechanism of action and its effects on various biological pathways. Another direction is to explore its potential as a neuroprotective agent, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Conclusion:
In conclusion, 4-Hydroxymonic acid is a natural compound that has been extensively studied for its various biological activities. Its potential as an anti-cancer agent, anti-inflammatory agent, and neuroprotective agent has been demonstrated in numerous studies. While further research is needed to fully understand its mechanism of action and its effects on various biological pathways, the potential of 4-Hydroxymonic acid as a therapeutic agent is promising.
Méthodes De Synthèse
The synthesis of 4-Hydroxymonic acid can be achieved through various methods. One method involves the fermentation of certain fungi and bacteria, such as Aspergillus terreus and Streptomyces hygroscopicus. Another method involves the chemical synthesis of the compound using various reagents and catalysts. However, the fermentation method is preferred due to its higher yield and lower cost.
Propriétés
Numéro CAS |
153715-18-5 |
|---|---|
Nom du produit |
4-Hydroxymonic acid |
Formule moléculaire |
C17H28O7 |
Poids moléculaire |
344.4 g/mol |
Nom IUPAC |
(E,4R)-4-[(2S,3R,4R)-3,4-dihydroxy-5-[(E,5S)-5-hydroxy-4-methylhex-2-enyl]oxan-2-yl]-4-hydroxy-3-methylbut-2-enoic acid |
InChI |
InChI=1S/C17H28O7/c1-9(11(3)18)5-4-6-12-8-24-17(16(23)15(12)22)14(21)10(2)7-13(19)20/h4-5,7,9,11-12,14-18,21-23H,6,8H2,1-3H3,(H,19,20)/b5-4+,10-7+/t9?,11-,12?,14+,15+,16+,17-/m0/s1 |
Clé InChI |
QJONCKCRAFYVBD-VRPGCYOISA-N |
SMILES isomérique |
C[C@@H](C(C)/C=C/CC1CO[C@H]([C@@H]([C@@H]1O)O)[C@@H](/C(=C/C(=O)O)/C)O)O |
SMILES |
CC(C=CCC1COC(C(C1O)O)C(C(=CC(=O)O)C)O)C(C)O |
SMILES canonique |
CC(C=CCC1COC(C(C1O)O)C(C(=CC(=O)O)C)O)C(C)O |
Synonymes |
4-hydroxymonic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



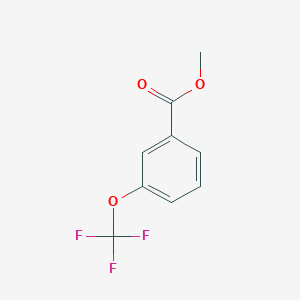
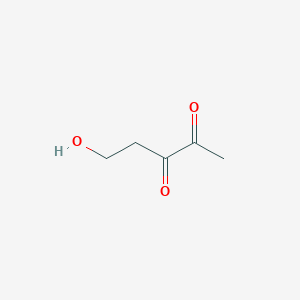
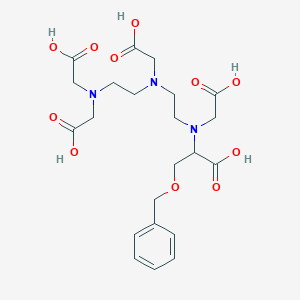
![4-[[3-[(2S)-2-amino-2-carboxyethyl]-5-iodo-2,6-dioxopyrimidin-1-yl]methyl]benzoic acid](/img/structure/B138121.png)
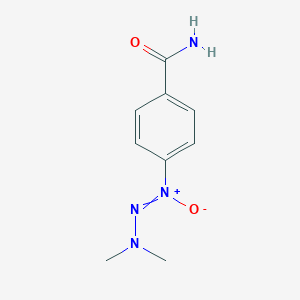
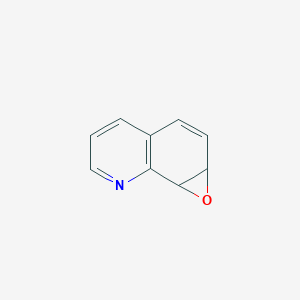
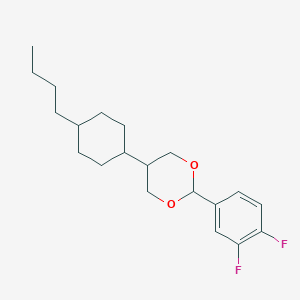
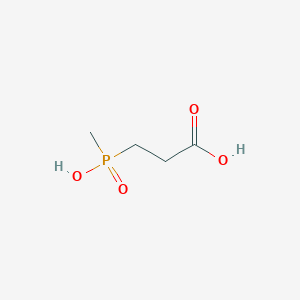
![Benzo[ghi]perylene](/img/structure/B138134.png)

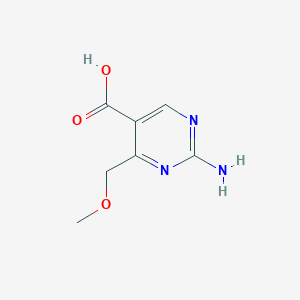
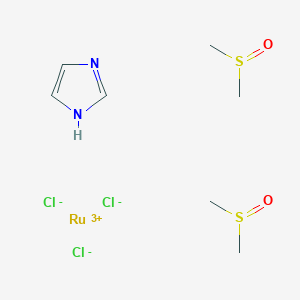
![4-Hydroxy-4-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B138142.png)
![1-[(2-Chlorophenyl)sulfanyl]propan-2-one](/img/structure/B138143.png)